molecular formula C14H14CaO4 B12662018 Calcium bis(2-methoxyphenolate) CAS No. 94088-18-3

Calcium bis(2-methoxyphenolate)

Cat. No.: B12662018
CAS No.: 94088-18-3
M. Wt: 286.34 g/mol
InChI Key: XCAYHQZOICITNW-UHFFFAOYSA-L
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Description

Calcium bis(2-methoxyphenolate) is an organometallic compound with the chemical formula C14H14CaO4 It is composed of calcium ions coordinated with two 2-methoxyphenolate ligands

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium bis(2-methoxyphenolate) can be synthesized through a straightforward reaction between calcium salts and 2-methoxyphenol. One common method involves the reaction of calcium chloride with 2-methoxyphenol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions to ensure complete reaction and formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of calcium bis(2-methoxyphenolate) may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow processes can be employed to achieve efficient production. The use of high-purity starting materials and controlled reaction environments are crucial to obtaining high-quality products.

Chemical Reactions Analysis

Types of Reactions: Calcium bis(2-methoxyphenolate) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form hydroquinones.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents in the presence of catalysts.

Major Products Formed:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted phenol derivatives

Scientific Research Applications

Calcium bis(2-methoxyphenolate) has several applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of calcium bis(2-methoxyphenolate) involves its interaction with various molecular targets. The compound can chelate metal ions, which may influence enzymatic activities and cellular processes. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its coordination with calcium ions can modulate calcium signaling pathways, affecting cellular functions.

Comparison with Similar Compounds

Calcium bis(2-methoxyphenolate) can be compared with other similar compounds such as:

    Calcium bis(2-hydroxyphenolate): Similar structure but with hydroxyl groups instead of methoxy groups.

    Calcium bis(2-chlorophenolate): Contains chlorine substituents instead of methoxy groups.

    Calcium bis(2-nitrophenolate): Contains nitro groups instead of methoxy groups.

Uniqueness: The presence of methoxy groups in calcium bis(2-methoxyphenolate) imparts unique electronic and steric properties, making it distinct from other similar compounds

Properties

CAS No.

94088-18-3

Molecular Formula

C14H14CaO4

Molecular Weight

286.34 g/mol

IUPAC Name

calcium;2-methoxyphenolate

InChI

InChI=1S/2C7H8O2.Ca/c2*1-9-7-5-3-2-4-6(7)8;/h2*2-5,8H,1H3;/q;;+2/p-2

InChI Key

XCAYHQZOICITNW-UHFFFAOYSA-L

Canonical SMILES

COC1=CC=CC=C1[O-].COC1=CC=CC=C1[O-].[Ca+2]

Origin of Product

United States

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